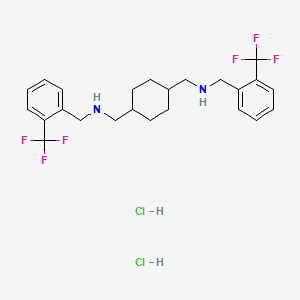
1,4-Cyclohexanebis(methylamine), N,N'-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexane ring substituted with two methylamine groups and further modified with bis((2-trifluoromethyl)benzyl) groups. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- typically involves multiple steps:
Formation of the Cyclohexane Core: The cyclohexane ring is prepared through standard organic synthesis methods, such as hydrogenation of benzene or cycloaddition reactions.
Introduction of Methylamine Groups: The methylamine groups are introduced via nucleophilic substitution reactions, where amine groups replace halogen atoms on the cyclohexane ring.
Attachment of Bis((2-trifluoromethyl)benzyl) Groups: The bis((2-trifluoromethyl)benzyl) groups are attached through a Friedel-Crafts alkylation reaction, using appropriate benzyl halides and trifluoromethyl groups.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of cyclohexane, methylamine, and benzyl halides.
Optimization of Reaction Conditions: Use of optimized temperature, pressure, and catalysts to ensure high yield and purity.
Purification and Crystallization: The final product is purified through crystallization and recrystallization techniques to obtain the dihydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like hydroxide or amine.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-chloromethyl)benzyl)-, dihydrochloride: Similar structure but with chloromethyl groups instead of trifluoromethyl groups.
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-methyl)benzyl)-, dihydrochloride: Contains methyl groups instead of trifluoromethyl groups.
Propiedades
Número CAS |
1257-17-6 |
|---|---|
Fórmula molecular |
C24H30Cl2F6N2 |
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
N-[[2-(trifluoromethyl)phenyl]methyl]-1-[4-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]cyclohexyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C24H28F6N2.2ClH/c25-23(26,27)21-7-3-1-5-19(21)15-31-13-17-9-11-18(12-10-17)14-32-16-20-6-2-4-8-22(20)24(28,29)30;;/h1-8,17-18,31-32H,9-16H2;2*1H |
Clave InChI |
LALCYSXRFOWHLO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CNCC2=CC=CC=C2C(F)(F)F)CNCC3=CC=CC=C3C(F)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















